Haptoglobin from pooled human plasma

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Haptoglobin from pooled human plasma is an α2-globulin protein found in normal plasma at a concentration of 82-236 mg/dl. It accounts for 0.4-2.6% of the total plasma proteins. This acute phase plasma protein is composed of four polypeptide chains: two α chains and two β chains. Haptoglobin functions by binding to free hemoglobin released into the circulation, forming a complex that is removed by macrophages to salvage iron and prevent oxidative damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

Haptoglobin is primarily synthesized in the liver by hepatocytes. The synthesis involves the translation of haptoglobin mRNA into prohaptoglobin, which is then proteolytically cleaved by complement C1r subcomponent-like protein in the endoplasmic reticulum .

Industrial Production Methods

For industrial production, haptoglobin is typically purified from pooled human plasma. The process involves typing individual plasma units for haptoglobin phenotype and pooling similar units before purification. The product is supplied as an essentially salt-free, lyophilized powder . Recombinant production processes have also been developed, involving the co-expression of active C1r-like protein in mammalian cells to produce fully functional haptoglobin polymers .

Chemical Reactions Analysis

Types of Reactions

Haptoglobin undergoes several types of reactions, including:

Binding Reactions: Haptoglobin binds irreversibly with free native hemoglobin released during hemolysis.

Oxidation and Reduction: The binding of haptoglobin to hemoglobin prevents oxidative damage by scavenging free hemoglobin.

Common Reagents and Conditions

The primary reagent involved in haptoglobin reactions is free hemoglobin. The binding occurs under physiological conditions in the bloodstream.

Major Products Formed

The major product formed from the reaction between haptoglobin and hemoglobin is the haptoglobin-hemoglobin complex, which is then removed from circulation by macrophages .

Scientific Research Applications

Haptoglobin has a wide range of scientific research applications:

Mechanism of Action

Haptoglobin exerts its effects by binding to free plasma hemoglobin, forming a complex that is removed from circulation by binding to CD163 receptors on macrophages. This process salvages iron and prevents oxidative damage . The molecular targets involved include free hemoglobin and CD163 receptors on macrophages .

Comparison with Similar Compounds

Similar Compounds

Hemopexin: Another plasma protein that binds free heme with high affinity.

Hemoglobin: The protein that haptoglobin binds to during hemolysis.

Apolipoprotein A-I: A plasma protein involved in lipid metabolism.

Uniqueness

Haptoglobin is unique in its high binding affinity for hemoglobin and its role in preventing oxidative damage and iron loss during hemolysis . Unlike hemopexin, which binds free heme, haptoglobin specifically binds to hemoglobin, forming a stable complex that is efficiently cleared by macrophages .

Properties

CAS No. |

9087-69-8 |

|---|---|

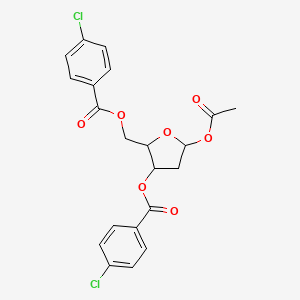

Molecular Formula |

C133H204Cl3F3N8O24S8 |

Molecular Weight |

2719.0 g/mol |

IUPAC Name |

3-[[1-(4-chlorophenyl)-5,5-dimethylhex-3-en-2-yl]amino]propane-1-sulfonic acid;3-[[1-(4-chlorophenyl)-4,4-dimethylpent-2-enyl]amino]propane-1-sulfonic acid;3-[(5,5-dimethyl-1-phenylhex-3-en-2-yl)amino]propane-1-sulfonic acid;3-[(4,4-dimethyl-1-phenylpent-2-enyl)amino]propane-1-sulfonic acid;3-[[1-(4-fluorophenyl)-5,5-dimethylhex-3-en-2-yl]amino]propane-1-sulfonic acid;3-[[1-(4-fluorophenyl)-4,4-dimethylpent-2-enyl]amino]propane-1-sulfonic acid |

InChI |

InChI=1S/2C17H26ClNO3S.2C17H26FNO3S.C17H27NO3S.C16H24ClNO3S.C16H24FNO3S.C16H25NO3S/c4*1-17(2,3)10-9-16(19-11-4-12-23(20,21)22)13-14-5-7-15(18)8-6-14;1-17(2,3)11-10-16(14-15-8-5-4-6-9-15)18-12-7-13-22(19,20)21;2*1-16(2,3)10-9-15(13-5-7-14(17)8-6-13)18-11-4-12-22(19,20)21;1-16(2,3)11-10-15(14-8-5-4-6-9-14)17-12-7-13-21(18,19)20/h4*5-10,16,19H,4,11-13H2,1-3H3,(H,20,21,22);4-6,8-11,16,18H,7,12-14H2,1-3H3,(H,19,20,21);2*5-10,15,18H,4,11-12H2,1-3H3,(H,19,20,21);4-6,8-11,15,17H,7,12-13H2,1-3H3,(H,18,19,20) |

InChI Key |

FWBGLSJQAKCFNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C=CC(CC1=CC=CC=C1)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O.CC(C)(C)C=CC(CC1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=CC=C1)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=C(C=C1)F)NCCCS(=O)(=O)O.CC(C)(C)C=CC(C1=CC=C(C=C1)Cl)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13388931.png)

![1-azabicyclo[2.2.2]octan-3-yl N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate](/img/structure/B13388933.png)

![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2-(dimethylamino)ethanone](/img/structure/B13388944.png)

![3-[(3,4-Dichlorophenyl)methoxy]pyrrolidine;hydrochloride](/img/structure/B13388956.png)

![2,6-Bis[(4R)-4,5-dihydro-4-methyl-2-oxazolyl]pyridine](/img/structure/B13388963.png)

![2-Dimethylamino-6-trifluoromethyl[1,3]oxazin-4-one](/img/structure/B13388969.png)

![4,7-dihydro-N-methyl-5H-Thieno[2,3-c]pyran-7-methanamine hydrochloride](/img/structure/B13388974.png)